
2-Methylmorpholine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylmorpholine-4-carbonyl chloride is a chemical compound that can be purchased for pharmaceutical testing . It is also known by its CAS number 1542781-52-1 .
Synthesis Analysis
The synthesis of morpholines, which includes this compound, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholines, including this compound, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Studies
Morpholine derivatives, such as 4-methylmorpholimum chlorides, have been analyzed for their crystal and molecular structures. These studies provide insights into the bond lengths, angles, and molecular conformations, which are crucial for understanding the reactivity and potential applications in material science and molecular engineering (Mentzafos & Terzis, 1993).
Chemical Side Reactions in Fiber-Making Technologies
N-Methylmorpholine-N-oxide (NMMO), a related compound, is used as a solvent in the Lyocell process, a modern industrial fiber-making technology. Studies on NMMO have shown that chemical side reactions and byproduct formation can occur, leading to chromophore formation and discoloration of fibers. This research is relevant for improving industrial processes and developing new materials with desired properties (Adorjan et al., 2005).
Atom Transfer Radical Polymerization
Halide exchange during atom transfer radical polymerization (ATRP) using mixed halide systems has been investigated, demonstrating the preference for alkyl chlorides to be formed over alkyl bromides. This research highlights the potential of using specific morpholine derivatives in polymerization processes to improve control and efficiency (Matyjaszewski et al., 1998).
Ionic Liquids and Biodegradability
The synthesis and study of morpholinium ionic liquids, including those with chloride ions, have been conducted to explore their physicochemical properties, cytotoxicity, and biodegradability. This research is significant for the development of environmentally friendly solvents and materials (Pernak et al., 2011).
Enzymatic Digestibility Enhancement
Morpholine derivatives have been used in the pretreatment of biomass, such as oil palm empty fruit bunches, to enhance enzymatic digestibility and obtain maximal fermentable sugars. This application is crucial for biofuel production and the efficient utilization of agricultural waste (Katinonkul et al., 2012).
Direcciones Futuras
The synthesis and application of morpholines, including 2-Methylmorpholine-4-carbonyl chloride, continue to be an active area of research due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.
Propiedades
IUPAC Name |
2-methylmorpholine-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAYGDDXNUGATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


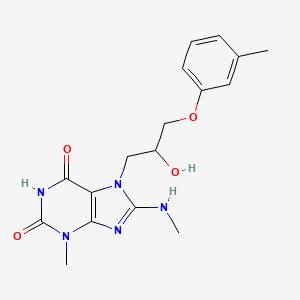
![Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2585589.png)
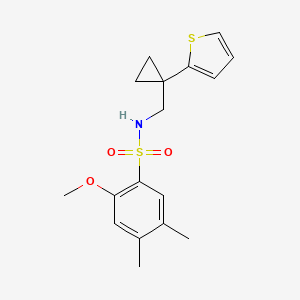

![N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2585595.png)
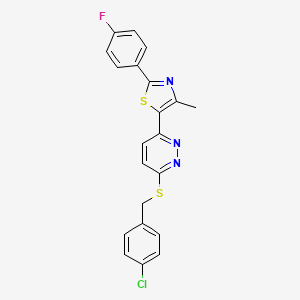
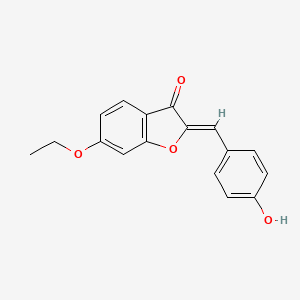
![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)

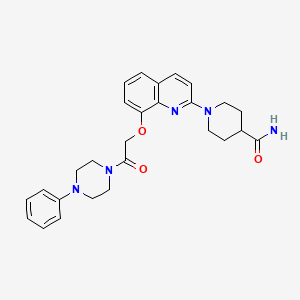
![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2585603.png)
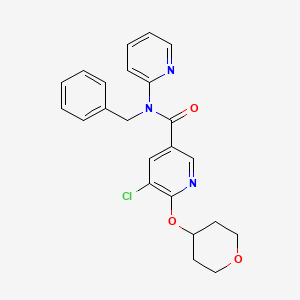
![Tert-butyl 6-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2585607.png)